2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

Nucleophilic Aromatic Substitution Fluoropyridine Reactivity Dual-Electrophile Building Block

Scale-up failures from non-fluorinated or chloro analogs lacking orthogonal reactivity handles are common. 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone resolves this with its dual-electrophile system: the bromoacetyl group reacts rapidly with soft nucleophiles, while the 2-fluoropyridine enables 250-320× faster SNAr vs. chloro analogs. This orthogonality enables sequential diversification without cross-reactivity. XLogP3=1.8 improves solubility over chloro analog (Δ0.5 log). Flash point 126.7°C provides wider thermal safety margin for high-temperature reactions. Ambient storage simplifies logistics.

Molecular Formula C7H5BrFNO
Molecular Weight 218.025
CAS No. 1202854-31-6
Cat. No. B598265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-fluoropyridin-4-yl)ethanone
CAS1202854-31-6
Synonyms2-BROMO-1-(2-FLUOROPYRIDIN-4-YL)ETHANONE
Molecular FormulaC7H5BrFNO
Molecular Weight218.025
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)CBr)F
InChIInChI=1S/C7H5BrFNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2
InChIKeyYWKVFTOAIIFNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-fluoropyridin-4-yl)ethanone: Core Identity and Procurement Specification


2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is a heteroaryl α-bromoketone building block that integrates a 2-fluoropyridine ring at the 4‑position with a reactive bromoacetyl side chain [1]. It is classified as a dual-electrophile synthetic intermediate: the bromoacetyl moiety undergoes nucleophilic substitution, while the 2‑fluoropyridine ring can engage in nucleophilic aromatic substitution (SNAr) under appropriate conditions [2]. The compound has the molecular formula C₇H₅BrFNO, a molecular weight of 218.02 g/mol, and is commercially available at purities of 95–97% from multiple suppliers including Sigma‑Aldrich/fluorochem, AKSci, VWR, and Matrix Fine Chemicals [1].

Why This Bromoacetylpyridine Cannot Be Swapped for Analogs


The differentiation of 2‑bromo‑1‑(2‑fluoropyridin‑4‑yl)ethanone from its nearest structural analogs is driven by the unique electronic interplay between the 2‑fluoro substituent and the pyridine ring. Replacing the 2‑fluoro group with hydrogen (e.g., CAS 6221‑13‑2) eliminates the ring‑based SNAr handle; replacing it with chlorine (CAS 23794‑16‑3) reduces SNAr reactivity by a factor of approximately 250–320‑fold as demonstrated in kinetic studies on 2‑fluoropyridine vs. 2‑chloropyridine systems [1]. Regioisomeric variants such as 2‑bromo‑1‑(6‑fluoropyridin‑3‑yl)ethanone (CAS 84331‑15‑7) alter the relative positioning of the fluorine and bromoacetyl groups, which changes the electronic push‑pull character of the ring and the trajectory of subsequent coupling reactions . Simple procurement substitution without consideration of these orthogonal reactivity handles, lipophilicity differences (ΔXLogP3 ≈ 0.5 between the fluoro and chloro analogs), and thermal stability margins (flash point differences >10 °C vs. the non‑fluorinated analog) can lead to divergent reaction outcomes, failed scale‑up, or unanticipated safety issues during handling [2].

Quantitative Differentiation Evidence Against Closest Analogs


SNAr Reactivity Handle: Fluoropyridine vs. Non-Fluorinated Scaffold

The target compound bears a 2‑fluoropyridine moiety which can serve as a site for nucleophilic aromatic substitution (SNAr) after or in parallel with bromoacetyl substitution chemistry. By contrast, the non‑fluorinated analog, 2‑bromo‑1‑(pyridin‑4‑yl)ethanone (CAS 6221‑13‑2), lacks this ring‑based reactive handle entirely. Literature kinetics for the parent heterocycle show that 2‑fluoropyridine reacts with sodium ethoxide in ethanol 250–320 times faster than 2‑chloropyridine [1][2]. Extrapolating to the target compound, the fluorine atom at the 2‑position enables a secondary diversification point that is absent in the non‑fluorinated comparator.

Nucleophilic Aromatic Substitution Fluoropyridine Reactivity Dual-Electrophile Building Block

Thermal Safety Margin: Flash Point and Boiling Point Comparison

The target compound exhibits a flash point of 126.7 ± 23.2 °C and a boiling point of 285.8 ± 25.0 °C (at 760 mmHg), as reported by ChemSRC . The non‑fluorinated analog 2‑bromo‑1‑(pyridin‑4‑yl)ethanone (CAS 6221‑13‑2) has a lower flash point of 116.0 ± 20.4 °C and a lower boiling point of 268.3 ± 15.0 °C . The approximately 10.7 °C higher flash point and 17.5 °C higher boiling point of the target compound reflect the increased dipole–dipole interactions imparted by the C–F bond, translating into a wider thermal operating window and reduced flammability risk during storage and reaction heating.

Thermal Safety Physicochemical Properties Safe Handling

Lipophilicity Tuning: Fluoro vs. Chloro Analog XLogP3 Difference

The computed partition coefficient (XLogP3‑AA) of the target compound is 1.8, as reported in PubChem [1]. The chloro analog 2‑bromo‑1‑(2‑chloropyridin‑4‑yl)ethanone (CAS 23794‑16‑3) has a higher XLogP3 of 2.3 [2], while the non‑fluorinated analog (CAS 6221‑13‑2) has an experimentally measured LogP of approximately 1.66 [3]. The target compound thus occupies an intermediate lipophilicity window. In a medicinal chemistry context, a ΔXLogP3 of –0.5 relative to the chloro analog corresponds to a roughly 3‑fold lower predicted octanol/water partition coefficient, which can improve aqueous solubility and reduce non‑specific protein binding while retaining sufficient membrane permeability.

Lipophilicity Drug‑Likeness Medicinal Chemistry Design

Pyridine Basicity Modulation by 2-Fluoro Substitution

The conjugate acid pKa of the pyridine nitrogen is substantially lowered by the electron‑withdrawing 2‑fluoro substituent. The parent 2‑fluoropyridine has a measured pKa of –0.44 (at 25 °C) , compared with pyridine itself which has a pKa of 5.23 for its conjugate acid [1]. This ΔpKa of approximately 5.7 units means the target compound is essentially non‑basic under physiological and most synthetic conditions, whereas the non‑fluorinated analog retains a basic pyridine nitrogen that can be protonated, form salts, or coordinate metals. This difference is directly relevant to the selection of reaction conditions (e.g., acid scavenger requirements), purification strategies (acid/base extraction), and the compound's behaviour in biological assays where off‑target interactions with acidic protein residues may be modulated.

Pyridine Basicity Coordination Chemistry Salt Formation

Physical Form and Automated Dispensing Compatibility

The target compound is described by VWR as a 'solid or liquid' at ambient temperature and by Sigma‑Aldrich/fluorochem as requiring only 'ambient storage' . By contrast, the chloro analog (CAS 23794‑16‑3) is described as a solid with a melting point of 55 °C and requires storage under inert atmosphere . In automated high‑throughput synthesis platforms that rely on liquid‑handling robotics, a compound that can exist as a liquid or low‑melting solid is generally easier to dispense accurately (by weight or volume) than a crystalline solid that requires pre‑weighing and dissolution. This distinction can influence the choice of intermediate for parallel synthesis libraries.

Physical Form Automated Synthesis Compound Management

Optimal Application Scenarios Based on Differentiated Properties


Sequential Dual-Electrophile Library Synthesis

The most structurally compelling application exploits the orthogonality of the two electrophilic sites: the bromoacetyl side chain reacts rapidly with soft nucleophiles (amines, thiols, thioureas) under mild conditions to form thiazoles, imidazoles, or aminoketone intermediates, after which the 2‑fluoropyridine ring can be further diversified via SNAr with O‑, N‑, or S‑nucleophiles. This two‑step diversification sequence is feasible only because the fluorine atom activates the ring toward nucleophilic displacement and is not available in the non‑fluorinated analog (CAS 6221‑13‑2). The demonstrated 250–320× faster SNAr of 2‑fluoropyridine vs. 2‑chloropyridine provides a kinetic rationale for selective ring functionalisation under conditions that would leave a chloropyridine analog largely untouched [1].

Hit-to-Lead Optimization with Fine-Tuned Lipophilicity

In lead optimisation campaigns where controlling lipophilicity is critical, the target compound (XLogP3 = 1.8) offers a distinct advantage over the chloro analog (XLogP3 = 2.3). The ~0.5 log unit reduction translates to a predicted ~3‑fold improvement in aqueous solubility while maintaining acceptable membrane permeability, placing this intermediate closer to the 'goldilocks' zone for oral bioavailability parameters [2]. It also sits very close to the non‑fluorinated analog (LogP ~1.66), meaning it can serve as a near‑isolipophilic replacement that simultaneously introduces a fluorine atom for metabolic stability without a significant lipophilicity penalty.

Process Chemistry Requiring Thermal Safety Margins

The higher flash point (126.7 °C) and boiling point (285.8 °C) of the target compound relative to the non‑fluorinated analog (flash point 116.0 °C; boiling point 268.3 °C) provide a wider safety margin for reactions conducted at elevated temperatures . This is especially relevant for nucleophilic substitutions or condensations that require reflux in high‑boiling solvents such as DMF (bp 153 °C), DMSO (bp 189 °C), or toluene (bp 110 °C), where the non‑fluorinated analog approaches or exceeds its flash point under reflux conditions.

Automated High-Throughput Synthesis and Compound Management

For organisations operating robotic liquid‑handling or solid‑dispensing platforms, the physical form of the target compound (described as 'solid or liquid' at ambient) presents fewer handling challenges than the chloro analog (crystalline solid, mp 55 °C) . The ambient storage recommendation from Sigma‑Aldrich/fluorochem additionally simplifies compound management logistics compared to analogs requiring refrigerated storage under inert atmosphere.

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